molecular formula C23H29N3O3S B2595543 2-(2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione CAS No. 860610-93-1

2-(2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2595543
CAS No.: 860610-93-1
M. Wt: 427.56
InChI Key: XKHWLONMNLSZSD-UHFFFAOYSA-N
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Description

2-(2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a pentylcyclohexyl group, an oxadiazole ring, and an isoindole dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carbon disulfide and an alkyl halide under basic conditions.

    Attachment of the pentylcyclohexyl group: This step involves the alkylation of the oxadiazole ring with a pentylcyclohexyl halide.

    Formation of the isoindole dione moiety: This can be synthesized by reacting phthalic anhydride with an appropriate amine, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the isoindole dione moiety, potentially leading to ring opening or hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxadiazole ring or the isoindole dione moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the oxadiazole ring or isoindole dione moiety.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, the compound or its derivatives could be explored for drug development, particularly if they exhibit promising biological activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione
  • 2-(2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-[2-[[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c1-2-3-4-7-16-10-12-17(13-11-16)20-24-25-23(29-20)30-15-14-26-21(27)18-8-5-6-9-19(18)22(26)28/h5-6,8-9,16-17H,2-4,7,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHWLONMNLSZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=NN=C(O2)SCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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